molecular formula C11H24NO2PS3 B13767421 N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate CAS No. 5827-03-2

N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate

Cat. No.: B13767421
CAS No.: 5827-03-2
M. Wt: 329.5 g/mol
InChI Key: BAFCBDVCYCRYPM-UHFFFAOYSA-N
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Description

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate is a chemical compound with the molecular formula C₁₁H₂₄NO₂PS₃ and a molecular weight of 329.483 g/mol . It is known for its unique structure, which includes a phosphinothioyl group and a diethylcarbamodithioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide to form N,N-diethylcarbamodithioate. This intermediate is then reacted with di(propan-2-yloxy)phosphinothioyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The phosphinothioyl group plays a crucial role in its activity by forming stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate: Similar in structure but with different substituents.

    Diethylcarbamodithioate derivatives: Various derivatives with modifications in the phosphinothioyl group.

Uniqueness

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5827-03-2

Molecular Formula

C11H24NO2PS3

Molecular Weight

329.5 g/mol

IUPAC Name

di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C11H24NO2PS3/c1-7-12(8-2)11(16)18-15(17,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3

InChI Key

BAFCBDVCYCRYPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SP(=S)(OC(C)C)OC(C)C

Origin of Product

United States

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